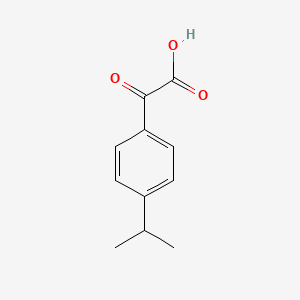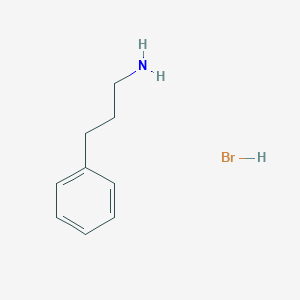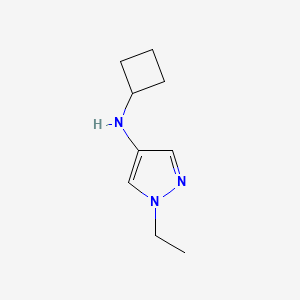
Ketoconazole impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole impurity 1 involves several steps, typically starting from the basic raw materials used in the production of ketoconazole. The process includes the formation of intermediate compounds, which are then subjected to various chemical reactions to yield the final impurity. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final ketoconazole product. This involves stringent quality control measures and the use of advanced analytical techniques to detect and quantify the impurity. The industrial production methods are designed to ensure that the impurity levels remain within acceptable limits as defined by regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Ketoconazole impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like methanol and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ketoconazole impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods development and validation. In biology and medicine, it is studied for its potential biological activities and toxicological properties. In the pharmaceutical industry, it is crucial for quality control and regulatory compliance to ensure the safety and efficacy of ketoconazole products .
Wirkmechanismus
The mechanism of action of ketoconazole impurity 1 is not as well-studied as that of ketoconazole itself. it is believed to interact with similar molecular targets and pathways. Ketoconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, through the inhibition of cytochrome P450 14α-demethylase. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Ketoconazole impurity 1 can be compared with other impurities and related compounds found in ketoconazole formulations. Similar compounds include other ketoconazole impurities such as impurity A, impurity B, impurity C, and impurity D. Each of these impurities has unique chemical structures and properties, which can influence their behavior and impact on the overall quality of the ketoconazole product .
List of Similar Compounds:- Ketoconazole impurity A
- Ketoconazole impurity B
- Ketoconazole impurity C
- Ketoconazole impurity D
These impurities are monitored and controlled to ensure the purity and safety of ketoconazole formulations .
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3 |
InChI-Schlüssel |
RESHZWJUNIQPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)




![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)




